2,2',6,6'-Tétraméthyl-4,4'-bipyridine

Vue d'ensemble

Description

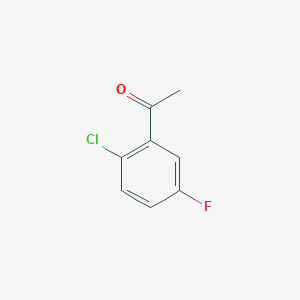

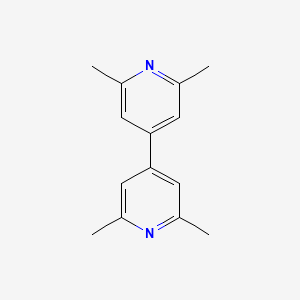

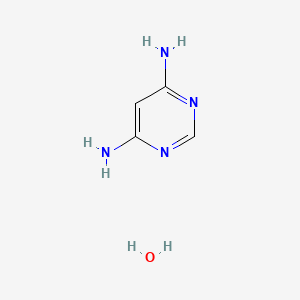

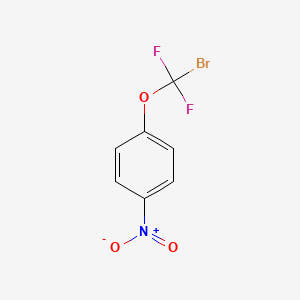

2,2’,6,6’-Tetramethyl-4,4’-bipyridine is an organic compound with the molecular formula C14H16N2. It is a derivative of bipyridine, characterized by the presence of four methyl groups at the 2, 2’, 6, and 6’ positions on the bipyridine ring. This compound is known for its unique chemical properties and is widely used in various scientific research applications.

Applications De Recherche Scientifique

2,2’,6,6’-Tetramethyl-4,4’-bipyridine is utilized in various scientific research fields, including:

Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are used in catalysis and materials science.

Biology: The compound is used in the study of biological systems, particularly in the development of metal-based drugs and imaging agents.

Medicine: Research into its potential therapeutic applications includes its use in drug design and development.

Industry: It is employed in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and supramolecular structures

Mécanisme D'action

Target of Action

It is known that 2,2’,6,6’-tetramethyl-4,4’-bipyridine is an important coordination compound often used in metal coordination chemistry and catalytic reactions .

Mode of Action

The mode of action of 2,2’,6,6’-Tetramethyl-4,4’-bipyridine involves its solubility and coordination properties in solvents. It can act as a catalyst, provide electrons, and construct the center of complexes

Biochemical Pathways

Given its role in metal coordination chemistry and catalytic reactions , it can be inferred that it may influence pathways involving these processes.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could impact its bioavailability.

Result of Action

Given its role in metal coordination chemistry and catalytic reactions , it can be inferred that it may influence these processes at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,6,6’-Tetramethyl-4,4’-bipyridine. For instance, it is stable and has a long shelf life at room temperature . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,6,6’-Tetramethyl-4,4’-bipyridine typically involves the coupling of pyridine derivatives. Common methods include:

Suzuki Coupling: This method involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst.

Stille Coupling: This method uses an organotin compound and a halopyridine, also catalyzed by palladium.

Negishi Coupling: This method involves the reaction of an organozinc compound with a halopyridine.

Ullmann Coupling: This method involves the homocoupling of halopyridines using copper as a catalyst.

Wurtz Coupling: This method involves the coupling of halopyridines using sodium metal.

Industrial Production Methods: Industrial production of 2,2’,6,6’-Tetramethyl-4,4’-bipyridine often employs catalytic coupling reactions due to their efficiency and high yield. The use of air oxidation aromatization and green methods is also explored to enhance sustainability and reduce environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 2,2’,6,6’-Tetramethyl-4,4’-bipyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while reduction can yield partially or fully reduced bipyridine derivatives .

Comparaison Avec Des Composés Similaires

2,2’-Bipyridine: Lacks the methyl groups, resulting in different steric and electronic properties.

4,4’-Bipyridine: Similar structure but without the methyl groups at the 2 and 6 positions.

2,2’,6,6’-Tetramethyl-4,4’-bipyridyl: Another derivative with slight structural variations.

Uniqueness: 2,2’,6,6’-Tetramethyl-4,4’-bipyridine is unique due to its specific methylation pattern, which enhances its steric hindrance and electronic properties. This makes it particularly useful in forming stable metal complexes and in applications requiring precise control over molecular interactions .

Propriétés

IUPAC Name |

4-(2,6-dimethylpyridin-4-yl)-2,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-9-5-13(6-10(2)15-9)14-7-11(3)16-12(4)8-14/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVCNHRSEKFDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C2=CC(=NC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376222 | |

| Record name | 2,2',6,6'-TETRAMETHYL-4,4'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6662-72-2 | |

| Record name | 2,2',6,6'-TETRAMETHYL-4,4'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 2,2',6,6'-Tetramethyl-4,4'-bipyridine in building complex molecules?

A1: 2,2',6,6'-Tetramethyl-4,4'-bipyridine acts as a rigid linear exo-bidentate bridging ligand. [] This means it can bind to two metal centers simultaneously through its two nitrogen atoms, facilitating the creation of dinuclear complexes. [] This bridging capability is crucial in the formation of structures like the "dumbbell-type dinuclear complex molecules" observed when combined with Palladium (II) and diethylenetriamine. []

Q2: How does the structure of 2,2',6,6'-Tetramethyl-4,4'-bipyridine contribute to its solid-state arrangement?

A2: In its crystalline form, 2,2',6,6'-Tetramethyl-4,4'-bipyridine does not possess any internal symmetry. [] The two pyridine rings within the molecule are not coplanar, exhibiting a dihedral angle of 19.48°. [] Interestingly, the crystal structure lacks classical hydrogen bonds or π–π interactions, indicating that weaker van der Waals forces are primarily responsible for the intermolecular packing in the solid state. []

Q3: What catalytic applications have been explored with 2,2',6,6'-Tetramethyl-4,4'-bipyridine-based materials?

A3: 2,2',6,6'-Tetramethyl-4,4'-bipyridine has been utilized as a building block for Covalent Organic Frameworks (COFs). [, ] These COFs, with their vinylene-linked structures incorporating 2,2',6,6'-Tetramethyl-4,4'-bipyridine, demonstrate promising photocatalytic activity in water splitting for hydrogen evolution. [, ] This application highlights the potential of these materials in clean energy production.

Q4: What synthetic strategies have been employed to incorporate 2,2',6,6'-Tetramethyl-4,4'-bipyridine into COFs?

A4: The synthesis of vinylene-linked COFs utilizing 2,2',6,6'-Tetramethyl-4,4'-bipyridine has been achieved through Knoevenagel condensation reactions. [, ] This method involves reacting 2,2',6,6'-Tetramethyl-4,4'-bipyridine with linear aromatic dialdehydes in a specific solvent system. [, ] Research suggests that the condensation process is facilitated by a self-catalyzed benzoylation mechanism involving the pyridine rings of 2,2',6,6'-Tetramethyl-4,4'-bipyridine and the solvent molecules. [, ]

Q5: How does the incorporation of 2,2',6,6'-Tetramethyl-4,4'-bipyridine influence the properties of the resulting COFs?

A5: COFs constructed with 2,2',6,6'-Tetramethyl-4,4'-bipyridine exhibit a layered structure and crystallize into orthorhombic lattices with AA stacking. [, ] This specific arrangement contributes to their high surface areas, reaching up to 1560 m2 g-1. [, ] Moreover, the presence of 2,2',6,6'-Tetramethyl-4,4'-bipyridine, coupled with the vinylene linkages, creates π-extended conjugated systems within the COFs. [, ] This electronic structure endows the materials with semiconducting properties, contributing to their photocatalytic activity. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate](/img/new.no-structure.jpg)

![2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetamidoxime](/img/structure/B1587284.png)